Isorosmanol

Catalog No.
S1921399
CAS No.
93780-80-4
M.F
C20H26O5
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isorosmanol

CAS Number

93780-80-4

Product Name

Isorosmanol

IUPAC Name

(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1

InChI Key

UXVPWKDITRJELA-CLWJZODNSA-N

SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O

Isorosmanol is a diterpene lactone.
Isorosmanol is a natural product found in Salvia officinalis, Salvia, and other organisms with data available.

Isorosmanol is a highly active, abietane-type phenolic diterpene lactone (C20H26O5) primarily isolated from Rosmarinus officinalis and Salvia officinalis. As a downstream secondary metabolite of carnosic acid oxidation, it serves as a critical, stable endpoint in the rosemary antioxidant cascade. In industrial and advanced laboratory settings, isorosmanol is procured for its potent radical-scavenging capabilities, which significantly out-perform standard synthetic benchmarks in lipid systems. Its unique structural configuration—specifically the regiochemistry of its orthoquinone intermediates—confers distinct catalytic properties, particularly in the presence of sulfur-containing amino acids, making it a highly specialized material for advanced formulation, neuropharmacological modeling, and targeted lipid stabilization [1].

Substituting isorosmanol with its precursor (carnosic acid), its isomers (rosmanol, epirosmanol), or crude rosemary extracts introduces critical process and assay vulnerabilities. Carnosic acid is notoriously unstable, degrading rapidly under oxidative stress or standard storage conditions, which leads to unpredictable dosing and irreproducible baseline data in long-term assays. Furthermore, while isomers like epirosmanol share similar molecular weights, they lack isorosmanol's specific regioselective reactivity with thiol groups, meaning they fail to achieve the same catalytic antioxidant synergy in cysteine-rich environments. Finally, crude rosemary extracts suffer from extreme seasonal and extraction-dependent batch variability, rendering them entirely unsuitable for high-precision pharmacological screening or standardized industrial formulations where exact diterpene stoichiometry is required [1].

Catalytic Antioxidant Synergy in Thiol-Rich Environments

Recent mechanistic studies demonstrate that isorosmanol possesses a unique catalytic antioxidant capacity when combined with cysteine thiols (BCysM). In radical-induced lipid oxidation models, isorosmanol utilizes the thiol group as a reduction source, significantly enhancing its antioxidant capacity. In direct contrast, its closely related precursor carnosic acid, as well as isomers rosmanol and epirosmanol, failed to exhibit this specific catalytic enhancement under identical conditions (0.125 mM) [1].

Evidence DimensionCatalytic antioxidant enhancement in the presence of cysteine thiols
Target Compound DataIsorosmanol: Exhibits enhanced catalytic antioxidant capacity via thiol reduction
Comparator Or BaselineCarnosic acid, Rosmanol, Epirosmanol: No specific catalytic enhancement observed
Quantified DifferenceIsorosmanol uniquely utilizes thiols for catalytic regeneration, unlike its isomers
Conditions0.125 mM polyphenols in the presence of cysteine thiol (BCysM) against AMVN-induced lipid oxidation

Formulators developing lipid-based systems or cell culture media containing sulfur amino acids must procure isorosmanol to achieve synergistic stabilization that other isomers cannot provide.

Superior Lipid Stabilization vs. Synthetic Benchmarks

In comparative lipid stabilization assays, purified isorosmanol demonstrates exceptional efficacy that far exceeds common industrial synthetic antioxidants. When tested in lard and linoleic acid systems, isorosmanol was found to be approximately four times more active than standard synthetic benchmarks such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT)[1].

Evidence DimensionAntioxidant activity in lipid systems (lard)
Target Compound DataIsorosmanol: Highly active lipid stabilization
Comparator Or BaselineBHA and BHT (Synthetic benchmarks)
Quantified Difference~4-fold higher antioxidant activity than BHA and BHT
ConditionsOil stability index / lipid peroxidation assays in lard and linoleic acid

Procuring purified isorosmanol provides superior, naturally derived oxidative protection for high-value lipid formulations where synthetic antioxidants fail or face regulatory pushback.

Cascade Stability vs. Precursor Degradation

Carnosic acid is the primary diterpene in rosemary, but it is highly reactive and rapidly depletes upon exposure to Reactive Oxygen Species (ROS) and singlet oxygen (1O2). Isorosmanol is generated as a stable secondary metabolite during this oxidation cascade. Analytical profiling confirms that while carnosic acid peaks decrease precipitously during oxidative stress, isorosmanol retains its structural integrity and continues to provide potent, sustained lipid protection [1].

Evidence DimensionMolecular stability under oxidative stress
Target Compound DataIsorosmanol: Stable secondary antioxidant
Comparator Or BaselineCarnosic acid: Rapid degradation and depletion
Quantified DifferenceIsorosmanol provides sustained activity post-precursor degradation
ConditionsIn vitro oxidation by singlet oxygen and hydroxyl radicals

Procuring isorosmanol bypasses the unstable precursor phase, offering a predictable and stable baseline for long-term oxidative stress assays.

Targeted Neuroprotection and AChE Inhibition

Beyond general antioxidant activity, isorosmanol exhibits specific neuroprotective properties. In vitro studies demonstrate that isorosmanol effectively protects PC12 neural cells against beta-amyloid (Abeta)-induced toxicity, a primary driver of synaptic loss. Furthermore, it acts as a targeted inhibitor of Acetylcholinesterase (AChE), distinguishing it from generic antioxidant extracts that lack standardized neuropharmacological activity profiles [1].

Evidence DimensionNeuroprotection against Abeta-toxicity
Target Compound DataIsorosmanol: Protects PC12 cells and inhibits AChE
Comparator Or BaselineUntreated Abeta-exposed PC12 cells / Crude extracts
Quantified DifferenceSignificant reduction in Abeta-induced neuronal death
ConditionsPC12 cell line exposed to beta-amyloid (Abeta) toxicity

For neuropharmacological assay development, sourcing purified isorosmanol ensures reproducible AChE inhibition and neuroprotection without the variable interference of mixed diterpenes.

High-Value Lipid Formulation & Thiol-Synergistic Stabilization

Directly utilizing the evidence that isorosmanol exhibits a 4-fold performance increase over BHT and uniquely synergizes with cysteine thiols, this compound is the optimal choice for stabilizing complex lipid emulsions, premium cosmetics, and specialized nutritional formulas containing sulfur amino acids [1].

Standardized Antioxidant Cascade Modeling

Because carnosic acid degrades unpredictably, researchers studying secondary antioxidant pathways and sustained ROS scavenging must procure isorosmanol. It serves as a stable, quantifiable endpoint reference standard for evaluating the long-term oxidative defense mechanisms of abietane diterpenes [2].

Neuropharmacological Assay Development (AChE / Abeta Models)

Given its proven ability to protect PC12 cells from beta-amyloid toxicity and inhibit AChE, purified isorosmanol is highly recommended as a reliable screening compound or positive control in the development of neuroprotective therapeutics, where crude rosemary extracts would introduce unacceptable batch-to-batch variance [3].

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

346.17802393 g/mol

Monoisotopic Mass

346.17802393 g/mol

Heavy Atom Count

25

Melting Point

227°C

Dates

Last modified: 04-14-2024

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